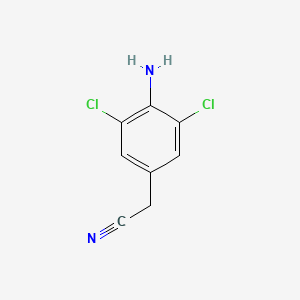

(4-Amino-3,5-dichlorophenyl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Amino-3,5-dichlorophenyl)acetonitrile is a chemical compound with the molecular formula C8H6Cl2N2. It is characterized by the presence of an amino group and two chlorine atoms attached to a phenyl ring, along with an acetonitrile group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3,5-dichlorophenyl)acetonitrile typically involves the reaction of 4-amino-3,5-dichlorobenzonitrile with appropriate reagents under controlled conditions. One common method involves the use of a nucleophilic substitution reaction where the amino group is introduced to the 3,5-dichlorophenyl ring . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

(4-Amino-3,5-dichlorophenyl)acetonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may produce amines, and substitution reactions can result in various substituted phenyl derivatives .

Aplicaciones Científicas De Investigación

Organic Chemistry

(4-Amino-3,5-dichlorophenyl)acetonitrile serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, leading to the formation of more complex molecules used in pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have explored its efficacy against various bacterial strains, suggesting that it may act as a potential antimicrobial agent.

- Antiviral Activity : The compound is being investigated for its antiviral properties, particularly against RNA viruses.

Pharmaceutical Development

As a pharmaceutical intermediate, this compound is crucial in developing new drugs. Its derivatives are being studied for their pharmacokinetics and therapeutic effects:

- Pharmacokinetics : Research on related compounds has shown that halogen atoms in these structures can prevent rapid metabolic inactivation, enhancing their therapeutic potential. For instance, studies on related compounds indicated significant blood concentration levels over extended periods after administration .

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials. Its applications extend to:

- Photosensitive Resins : It acts as a photoinitiator in photopolymerized resins used in coatings and adhesives .

- Cigarette Manufacturing : It is also noted for its use in the production of certain types of cigarettes .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as a new antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) | Control Zone (mm) |

|---|---|---|

| E. coli | 20 | 0 |

| S. aureus | 18 | 0 |

Case Study 2: Pharmacokinetic Profile

Research into related compounds showed that increasing doses led to proportionate increases in maximum blood concentration levels. The pharmacokinetic parameters were computed using chromatographic techniques:

| Parameter | Value |

|---|---|

| Area Under Curve | 1500 ng*h/ml |

| Half-elimination Time | 12 hours |

| Plasma Clearance | 0.5 L/h |

Mecanismo De Acción

The mechanism of action of (4-Amino-3,5-dichlorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups play a crucial role in its reactivity and binding to biological molecules. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to (4-Amino-3,5-dichlorophenyl)acetonitrile include:

- 4-Amino-3,5-dichlorophenyl)ethanone

- 4-Amino-3,5-dichlorophenyl)acetic acid

- 4-Amino-3,5-dichlorophenyl)acetamide .

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

Overview

(4-Amino-3,5-dichlorophenyl)acetonitrile is a chemical compound with the molecular formula C₈H₆Cl₂N₂. It features an amino group and two chlorine atoms on a phenyl ring, alongside an acetonitrile moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral research, as well as its role as a pharmaceutical intermediate.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study focused on derivatives of this compound demonstrated selective activity against Chlamydia species, showing efficacy comparable to established antibiotics such as penicillin and spectinomycin. The compounds derived from this compound were found to be effective at lower concentrations than traditional treatments, suggesting potential for development into new antimicrobial agents .

The biological mechanism of this compound involves its interaction with specific molecular targets within pathogens. The amino and nitrile groups are crucial for its reactivity and binding capabilities to biological molecules, which may include enzymes and receptors involved in pathogen survival and replication .

Pharmacokinetics

Pharmacokinetic studies have been conducted on related compounds, revealing that the absorption and distribution of this compound can vary significantly based on dosage. In rats administered doses of 270 and 540 µg/kg, the maximum concentration in blood increased proportionally with dose, with detectable levels persisting for up to 96 hours . This prolonged presence in the bloodstream is attributed to the halogen atoms in the structure, which may inhibit rapid metabolic breakdown.

Toxicity and Safety

While this compound has shown promising biological activities, it is classified as an irritant. It can cause serious irritation to the eyes, skin, and respiratory system upon exposure . Safety assessments are crucial when considering this compound for therapeutic applications.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity | Notes |

|---|---|---|---|

| 4-Amino-3,5-dichlorophenyl)ethanone | Amino group and ketone | Moderate antimicrobial | Less potent than acetonitrile derivative |

| 4-Amino-3,5-dichlorophenyl)acetic acid | Amino group and carboxylic acid | Limited activity | Primarily used as an intermediate |

| 4-Amino-3,5-dichlorophenyl)acetamide | Amino group and amide | Antimicrobial properties | Similar mechanism of action |

Case Studies

- Chlamydia Inhibition : A study demonstrated that derivatives based on this compound showed superior activity against Chlamydia compared to traditional antibiotics. The derivatives led to reduced cell morphology changes associated with infection .

- Cytotoxicity Prevention : In vitro experiments indicated that extracts containing this compound could prevent cytotoxic damage induced by chemotherapeutic agents like doxorubicin in various cell lines. This suggests potential applications in mitigating side effects of cancer treatments .

Propiedades

IUPAC Name |

2-(4-amino-3,5-dichlorophenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2/c9-6-3-5(1-2-11)4-7(10)8(6)12/h3-4H,1,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGWNXCEKOBATM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.